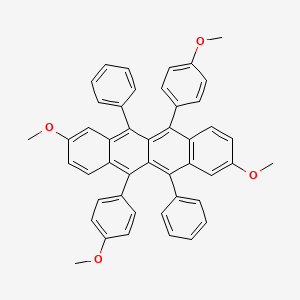![molecular formula C11H20O4 B14296080 {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol CAS No. 114215-97-3](/img/structure/B14296080.png)
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol is an organic compound with a complex structure that includes a furan ring substituted with isopropyl groups and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol typically involves the reaction of 2,5-dihydrofuran with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted furans, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. It can be used as a precursor for the synthesis of bioactive molecules that may have applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism by which {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-2,5-bis({[(propan-2-yloxy)carbonyl]peroxy})hexane
- Pralidoxime
Uniqueness
Compared to similar compounds, {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol stands out due to its unique combination of a furan ring and isopropyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
114215-97-3 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
[2,5-di(propan-2-yloxy)-2H-furan-5-yl]methanol |
InChI |
InChI=1S/C11H20O4/c1-8(2)13-10-5-6-11(7-12,15-10)14-9(3)4/h5-6,8-10,12H,7H2,1-4H3 |
InChI-Schlüssel |
BPYOKIYBOOLATM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1C=CC(O1)(CO)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
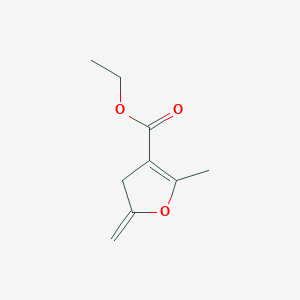
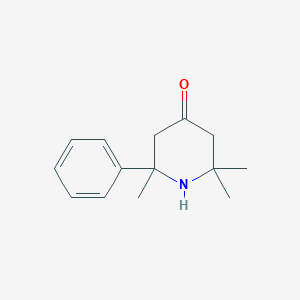
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
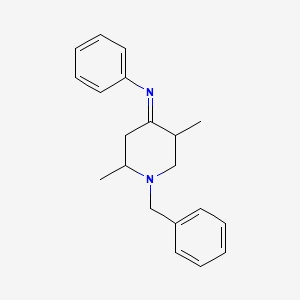
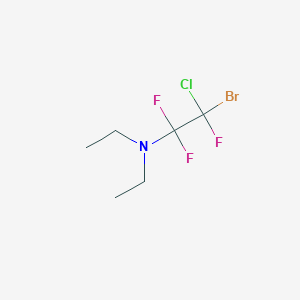
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
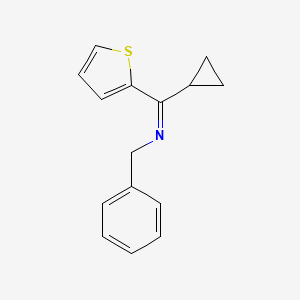
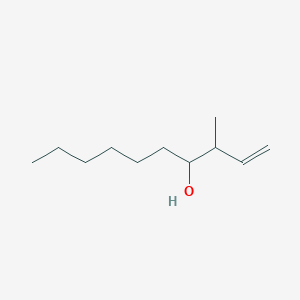
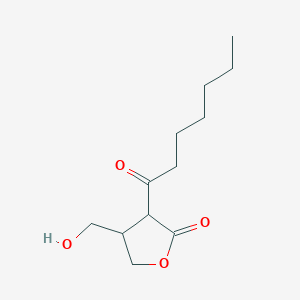


![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
